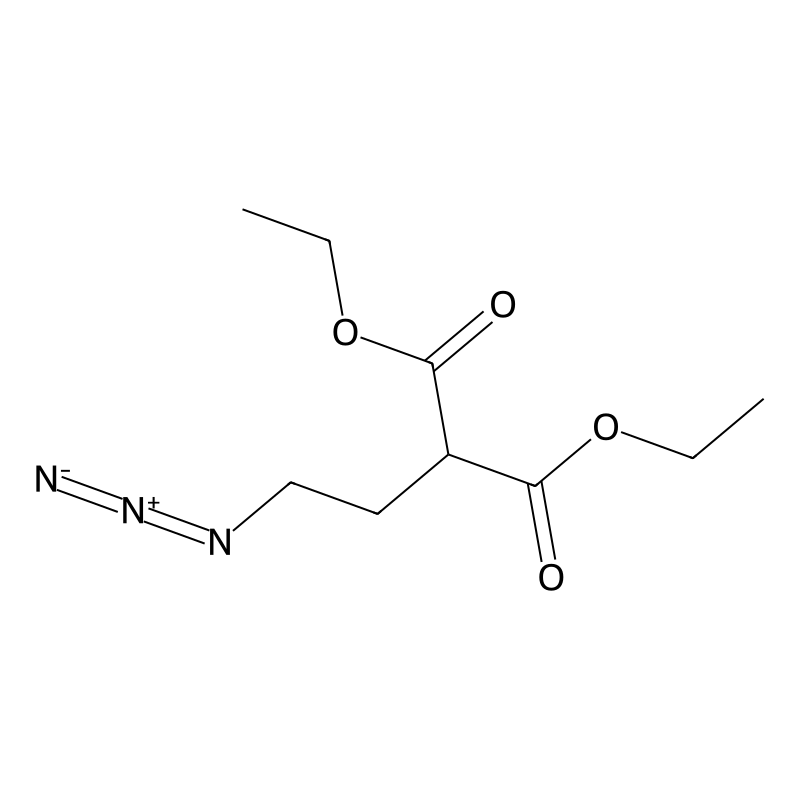

1,3-Diethyl 2-(2-azidoethyl)propanedioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

Precursor for Azido-functionalized Molecules

Due to the presence of the azide group (N₃), DEAM serves as a valuable building block for synthesizing various azido-containing molecules. The azide group can readily participate in various chemical reactions like cycloadditions to form complex molecules with unique properties.

Synthesis of Peptidomimetics

Researchers utilize DEAM in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides (peptide chains found in proteins). By incorporating DEAM into the peptidomimetic chain, scientists can introduce an azide functionality that allows for further chemical modifications or conjugation with other biomolecules.

Bioconjugation Chemistry:

Site-Specific Protein Labeling

DEAM plays a role in bioconjugation chemistry, a field focused on linking molecules of interest to biological targets like proteins. The azide group in DEAM can be selectively attached to specific sites on a protein using click chemistry, a powerful technique for biomolecule conjugation.

Development of Probes for Biological Imaging

Researchers can utilize DEAM to create probes for biological imaging applications. By attaching a fluorophore (fluorescent molecule) or other imaging tag to the azide group of DEAM, scientists can develop probes that specifically target and label biomolecules of interest within cells or tissues.

Polymer Chemistry:

Synthesis of Azide-Functionalized Polymers

DEAM can be incorporated into the backbone of polymers to introduce azide functionalities. These azide-containing polymers can then be used in various applications, such as drug delivery systems or materials with specific biological properties.

Click Chemistry for Polymer Modification

The azide group in DEAM allows for the application of click chemistry for polymer modification. This technique enables the attachment of various functional groups to the polymer backbone, leading to polymers with tailored properties for diverse applications.

1,3-Diethyl 2-(2-azidoethyl)propanedioate is a compound characterized by its unique structure, which includes two ethyl groups attached to the first carbon of a propanedioate backbone, and an azidoethyl group at the second carbon. This compound falls under the category of azido esters, which are known for their potential applications in organic synthesis and materials science. The molecular formula of 1,3-diethyl 2-(2-azidoethyl)propanedioate is C₁₀H₁₈N₄O₄, with a molecular weight of approximately 246.28 g/mol.

- Azide group: Organic azides can be explosive under certain conditions, particularly upon heating or exposure to shock. However, properly substituted azides, like the one in Diethyl 2-(2-azidoethyl)malonate, generally have lower risk profiles.

- Ester groups: The ester functionalities can be mildly irritating to the skin and eyes.

- General laboratory safety practices: Always handle unknown compounds with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Nucleophilic substitution reactions: The azide group can act as a leaving group, facilitating nucleophilic attack.

- Click chemistry: The azido group can undergo cycloaddition reactions with alkynes, forming triazoles.

- Thermal decomposition: Under certain conditions, the compound may decompose to release nitrogen gas, which is a feature of many azido compounds.

The synthesis of 1,3-diethyl 2-(2-azidoethyl)propanedioate typically involves the following steps:

- Preparation of diethyl malonate: This is achieved through the malonic ester synthesis method.

- Azidation reaction: The introduction of the azido group can be performed using sodium azide in the presence of a suitable solvent and base. The reaction conditions must be carefully controlled to avoid decomposition of the azide.

For example, one method involves reacting diethyl malonate with sodium azide under reflux conditions to yield the desired azido ester .

1,3-Diethyl 2-(2-azidoethyl)propanedioate has several applications in various fields:

- Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.

- Material science: Due to its reactive azido group, it can be used to modify polymers or create new materials through click chemistry.

- Pharmaceuticals: Its derivatives may be investigated for therapeutic applications.

Several compounds share structural similarities with 1,3-diethyl 2-(2-azidoethyl)propanedioate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl malonate | Two ethyl groups; no azide | Base compound for synthesis |

| Diethyl 2-(prop-2-enyl)propanedioate | Contains an allyl group instead of an azide | More reactive towards electrophiles |

| Diethyl 2-(diphenylmethyl)propanedioate | Contains diphenylmethyl instead of an azide | Potentially different reactivity profile |

| Bis(1,3-diazidopropan-2-yl)cyclobutane-1,1-dicarboxylate | Multiple azide groups; cyclic structure | Higher energy compound with distinct properties |

The presence of the azido group in 1,3-diethyl 2-(2-azidoethyl)propanedioate distinguishes it from other similar compounds by providing unique reactivity options that are not available in those lacking this functional group.

The synthesis of azido-malonate derivatives traces its origins to the early 20th-century exploration of diethyl malonate, a foundational reagent in the Barbier and Knoevenagel reactions. Diethyl malonate’s α-hydrogen acidity, enhanced by adjacent carbonyl groups, facilitated nucleophilic substitutions and condensations, laying the groundwork for modified malonate esters. The introduction of azido groups into malonate systems began in the 1980s, driven by the need for stable yet reactive intermediates in heterocyclic synthesis. Early methods relied on nucleophilic displacement of halogenated malonates with sodium azide, but these approaches faced challenges in regioselectivity and yield.

A breakthrough occurred with the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which underscored the value of azido-malonates as click chemistry precursors. The compound 1,3-diethyl 2-(2-azidoethyl)propanedioate gained prominence due to its balanced reactivity: the azidoethyl side chain participates in bioorthogonal reactions, while the malonate ester groups enable further functionalization via alkylation or condensation.

Key Milestones in Azido-Malonate Synthesis

Position in Modern Synthetic Organic Chemistry

In contemporary synthesis, 1,3-diethyl 2-(2-azidoethyl)propanedioate serves dual roles: as a diester precursor for malonate-based condensations and as an azide donor for click reactions. Its malonate core undergoes classical transformations such as:

- Knoevenagel condensations to form α,β-unsaturated esters.

- Michael additions for carbon-carbon bond formation.

Meanwhile, the azidoethyl moiety participates in strain-promoted azide-alkyne cycloadditions (SPAAC), enabling metal-free bioconjugation in sensitive biological systems. This dual reactivity has made the compound indispensable for synthesizing mechanically interlocked molecules (e.g., rotaxanes) and functionalized nanomaterials.

Evolution of Research Applications

Initially confined to small-molecule synthesis, applications of 1,3-diethyl 2-(2-azidoethyl)propanedioate now span multiple disciplines:

- Materials Science: Serves as a crosslinker in self-healing polymers. The azide group forms triazole networks upon reaction with alkynes, enhancing mechanical stability.

- Medicinal Chemistry: Acts as a precursor for prodrugs and protease inhibitors. Malonate-derived scaffolds mimic peptide bonds, enabling transition-state analog design.

- Chemical Biology: Facilitates site-specific protein labeling via bioorthogonal reactions. Azides react with cyclooctynes in living cells without disrupting native biochemistry.

Azide Functionality Reactivity Profile

The azide functional group within 1,3-diethyl 2-(2-azidoethyl)propanedioate exhibits remarkable chemical versatility, characterized by its linear three-nitrogen arrangement (N₃⁻) that confers both nucleophilic and electrophilic properties depending on the reaction conditions [1] [2]. The azide moiety in this compound displays exceptional nucleophilicity, being significantly more reactive than conventional amines due to the concentrated electron density within four nucleophilic lone pairs confined to a small molecular volume [3] [4].

The molecular structure of 1,3-diethyl 2-(2-azidoethyl)propanedioate (C₉H₁₅N₃O₄, molecular weight 229.23 g/mol) positions the azide group as a terminal functionality connected through an ethyl linker to the malonate backbone [5] [6]. This structural arrangement provides optimal spatial orientation for participation in various cycloaddition reactions while maintaining the electronic properties characteristic of organic azides.

Table 1: Azide Reactivity Characteristics

| Reactivity Type | Properties | Key Characteristics |

|---|---|---|

| Nucleophilic Character | Excellent nucleophile in SN2 reactions | Linear N₃⁻ structure with multiple lone pairs |

| Electrophilic Character | Can act as electrophile in certain conditions | Ambiphilic nature in cycloaddition reactions |

| Thermal Stability | Relatively stable under normal conditions | High energy content but kinetically stable |

| Nucleophilicity vs Amines | More nucleophilic than amines | Superior nucleophilicity due to concentrated electron density |

| Leaving Group Ability | Moderate leaving group ability | N₂ loss provides driving force for reactions |

| Dipolar Character | 1,3-dipolar character for cycloadditions | Enables regioselective triazole formation |

| Stereochemical Retention | Usually retains stereochemistry in reductions | Reduction to amines generally stereoretentive |

| Catalyst Requirements | Benefits from Cu(I), Zn(II), or acid catalysis | Enhanced reactivity with appropriate catalysts |

The azide group demonstrates ambiphilic behavior, functioning as both a nucleophile and electrophile in different reaction contexts [7] [8]. This dual reactivity pattern enables participation in diverse transformations including nucleophilic substitution, cycloaddition reactions, and radical processes. The compound exhibits particular stability under standard laboratory conditions but becomes highly reactive in the presence of appropriate catalysts or elevated temperatures [9] [2].

Cycloaddition Reaction Mechanisms

The 1,3-dipolar cycloaddition represents the most significant reaction pathway for 1,3-diethyl 2-(2-azidoethyl)propanedioate, enabling formation of various heterocyclic products through well-defined mechanistic pathways [10] [11]. The compound participates in multiple cycloaddition reactions, each proceeding through distinct mechanistic routes depending on the dipolarophile and reaction conditions.

Table 2: Cycloaddition Reaction Mechanisms

| Reaction Type | Mechanism | Regioselectivity | Catalyst Role |

|---|---|---|---|

| Azide-Alkyne (CuAAC) | Stepwise via metallacycle intermediate | 1,4-disubstituted triazole (exclusive) | Activates alkyne and coordinates azide |

| Azide-Alkyne (RuAAC) | Concerted through Ru-coordination | 1,5-disubstituted triazole (exclusive) | Activates alkyne through π-coordination |

| Azide-Nitrile | Stepwise via imidoyl azide intermediate | 5-substituted tetrazole formation | Activates nitrile through coordination |

| Azide-Allene | Concerted 1,3-dipolar cycloaddition | Site-selective based on electronics | Generally catalyst-free |

| Thermal Huisgen | Concerted but slow without catalyst | Mixture of 1,4- and 1,5-regioisomers | No catalyst required but very slow |

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise mechanism involving initial coordination of the alkyne to Cu(I), followed by azide coordination and subsequent cyclization [10] [12]. This reaction pathway provides exclusive formation of 1,4-disubstituted triazoles with excellent regioselectivity. The mechanism involves formation of a metallacycle intermediate that undergoes ring closure to generate the triazole product [13] [14].

In contrast, the ruthenium-catalyzed variant (RuAAC) operates through a different mechanistic pathway, yielding complementary 1,5-regioselectivity [15]. The ruthenium catalyst activates the alkyne through π-coordination, enabling formation of 1,5-disubstituted triazoles as the exclusive product. This mechanistic difference provides valuable synthetic flexibility for accessing different triazole regioisomers [16] [15].

The azide-nitrile cycloaddition represents another important transformation, proceeding through formation of an imidoyl azide intermediate that subsequently cyclizes to produce tetrazole products [17] [18]. This reaction requires activation of the nitrile component through coordination to Lewis acids or protonation by Brønsted acids, with the azide functioning as the nucleophilic component in the initial addition step [19] [20].

Catalyst Effects on Reaction Pathways

Metal catalysts exert profound influence on the reaction pathways available to 1,3-diethyl 2-(2-azidoethyl)propanedioate, with different metals providing access to distinct product classes and reaction mechanisms [13] [21]. The choice of catalyst system fundamentally alters both the kinetics and thermodynamics of azide transformations, enabling control over regioselectivity and reaction conditions.

Table 3: Catalyst Effects on Azide Reactions

| Catalyst Type | Effect on Azide Reactions | Typical Conditions | Advantages |

|---|---|---|---|

| Cu(I) Species | Enables regioselective azide-alkyne cycloaddition | Aqueous conditions, ambient temperature | High regioselectivity, biocompatible |

| Zn(II) Salts | Promotes azide racemization and cycloaddition | Organic solvents, mild heating | Broad substrate scope, efficient |

| Ru(II) Complexes | Facilitates 1,5-regioselective triazole formation | Organic solvents, elevated temperature | Complementary regioselectivity to Cu |

| Lewis Acids | Activates nitriles for azide-nitrile cycloaddition | Aprotic solvents, moderate temperature | Simple conditions, high yields |

| Brønsted Acids | Generates hydrazoic acid for tetrazole synthesis | Protic conditions, microwave heating | Inexpensive, readily available |

| Au(I) Complexes | Catalyzes azide racemization reactions | Organic solvents, ambient temperature | Enables dynamic processes |

Copper(I) catalysts represent the most extensively studied system for azide transformations, providing exceptional control over reaction pathways and product distribution [22] [12]. The mechanism involves initial coordination of the alkyne to Cu(I), generating a copper-acetylide complex that subsequently reacts with the azide to form a metallacycle intermediate. This pathway ensures complete regioselectivity toward 1,4-disubstituted triazoles while maintaining compatibility with aqueous reaction conditions [10] [23].

Zinc(II) salts demonstrate versatility in promoting both azide racemization and cycloaddition reactions [24] [25]. The Lewis acidic nature of zinc enables activation of various substrates while maintaining mild reaction conditions. Computational studies reveal that zinc coordination facilitates azide rearrangement through stabilization of carbocationic intermediates, providing access to dynamic kinetic resolution processes [25].

Ruthenium catalysts offer complementary reactivity to copper systems, enabling formation of 1,5-disubstituted triazoles through a mechanistically distinct pathway [15]. The ruthenium center activates terminal alkynes through π-coordination, facilitating azide addition to the less substituted carbon atom of the alkyne triple bond. This regioselectivity pattern provides valuable synthetic flexibility for accessing different triazole substitution patterns [16].

Stereochemical Considerations in Transformations

The stereochemical outcome of reactions involving 1,3-diethyl 2-(2-azidoethyl)propanedioate depends critically on the reaction mechanism and the nature of the transformation [26] [27]. The azide group generally participates in reactions with retention of configuration at the carbon center bearing the azide, although specific mechanistic pathways can influence stereochemical outcomes.

In nucleophilic substitution reactions, the azide group acts as an excellent leaving group, with departure occurring through an SN2 mechanism that results in inversion of configuration [28] [29]. This stereochemical outcome proves particularly valuable in synthetic applications where controlled stereochemistry is essential. The linear geometry of the azide group minimizes steric hindrance during the substitution process, facilitating clean inversion patterns [1].

Cycloaddition reactions involving the azide functionality typically proceed with retention of stereochemistry at existing stereocenters, as the transformation occurs through concerted or stepwise mechanisms that do not involve carbocationic intermediates [30] [31]. The 1,3-dipolar cycloaddition maintains the stereochemical integrity of the azide-bearing carbon, enabling stereocontrolled synthesis of complex heterocyclic products [32] [33].

Reduction of the azide group to the corresponding amine generally occurs with retention of configuration, particularly when employing mild reducing agents such as triphenylphosphine or lithium aluminum hydride [34] [35]. The reduction mechanism involves initial coordination of the reducing agent to the terminal nitrogen atom, followed by nitrogen-nitrogen bond cleavage and protonation to yield the amine product with preserved stereochemistry [9] [36].

The Winstein rearrangement, relevant to allylic azide systems, demonstrates stereospecific behavior through a concerted sigmatropic mechanism [26]. While 1,3-diethyl 2-(2-azidoethyl)propanedioate does not contain an allylic azide, understanding these stereochemical principles provides insight into the general behavior of azide-containing compounds under various reaction conditions.

Computational Studies of Reaction Mechanisms

Density functional theory (DFT) calculations have provided comprehensive insights into the reaction mechanisms of 1,3-diethyl 2-(2-azidoethyl)propanedioate and related azide compounds [7] [37]. Computational studies employ various levels of theory, including B3LYP, M08-HX, and ωB97X-D functionals, to investigate reaction pathways, transition states, and energy profiles for azide transformations [32] [33].

Table 4: Computational Studies Summary

| Computational Method | Key Findings | Applications to Azide Chemistry | Accuracy |

|---|---|---|---|

| DFT (B3LYP, M08-HX) | Predicts regioselectivity and mechanism | Mechanism elucidation, selectivity prediction | Good for trends, 2-5 kJ/mol error |

| CCSD(T) Methods | Provides high-accuracy energetics | Benchmark calculations for reaction barriers | Excellent accuracy, computationally expensive |

| Molecular Dynamics | Reveals dynamic reaction pathways | Pathway analysis for azide-clock reactions | Good for kinetics, requires specialized sampling |

| Distortion-Interaction Analysis | Explains reactivity differences | Understanding catalyst effects | Qualitative insights, mechanistic understanding |

| Frontier Molecular Orbital Theory | Rationalizes selectivity patterns | Ambiphilic reactivity analysis | Good for trends, limited quantitative accuracy |

Computational analysis of azide-alkyne cycloaddition reactions reveals that the CuAAC mechanism proceeds through a stepwise pathway with formation of a metallacycle intermediate [10] [14]. The calculations predict activation barriers in the range of 10-20 kcal/mol, consistent with experimental observations of facile reaction under mild conditions. The computational results successfully reproduce the exclusive 1,4-regioselectivity observed experimentally [37].

Molecular dynamics simulations using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have elucidated the dynamic aspects of azide reactions in solution [38] [39]. These studies reveal that azide-clock reactions proceed through a two-step mechanism involving initial ion-pair formation followed by activation to the final product. The simulations successfully predict reaction rate constants that match experimental values within error limits [38].

The distortion-interaction activation strain model provides valuable insights into the factors controlling azide reactivity [8] [40]. This computational approach decomposes the activation energy into distortion energy (required to deform reactants to the transition state geometry) and interaction energy (stabilization from orbital interactions). The analysis reveals that both electronic and steric factors contribute to determining reaction selectivity and rates [7].

Frontier molecular orbital theory calculations demonstrate the ambiphilic nature of azide reactivity, with the azide group capable of acting as both nucleophile and electrophile depending on the reaction partner [7] [8]. The calculations predict that azide-alkyne cycloadditions follow a normal electron demand pattern, with electron flow from the azide to the alkyne component during the transformation [32].

Computational studies of catalyst effects reveal that metal coordination significantly alters the electronic properties of both azide and alkyne components, facilitating the cycloaddition process [13] [25]. The calculations predict that copper coordination lowers the activation barrier by approximately 15-20 kcal/mol compared to the uncatalyzed reaction, explaining the dramatic rate enhancements observed experimentally [37].